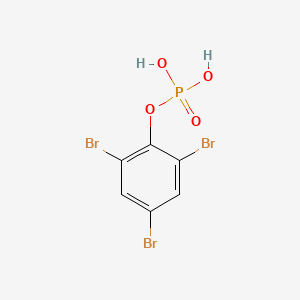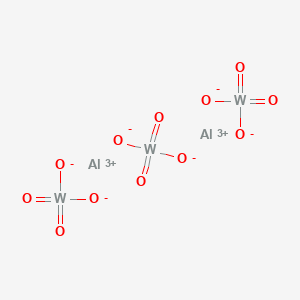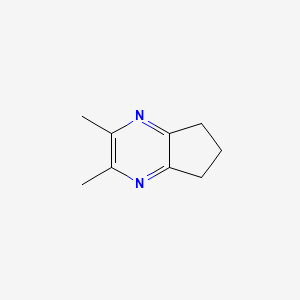
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is an organic compound with the molecular formula C9H12N2. It is a colorless to pale yellow liquid with a pungent odor . This compound is known for its presence in various food items such as beef, coffee, cocoa, and roasted nuts . It is also used as a flavoring agent in the food industry .
Métodos De Preparación
The synthesis of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can be achieved through several methods. One common method involves the reaction of styrene with 2,2-dibromopropane . The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazine derivatives, while reduction can lead to the formation of more saturated compounds.
Aplicaciones Científicas De Investigación
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves its interaction with specific molecular targets and pathways. As a flavoring agent, it interacts with taste receptors to produce its characteristic flavor profile. In biological systems, it may interact with enzymes and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can be compared with other similar compounds such as:
2,3-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Similar in structure but may have different chemical properties and applications.
6,7-Dihydro-2,5-dimethyl-5H-cyclopentapyrazine: Another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific flavor profile and its presence in a variety of natural food sources.
Propiedades
Número CAS |
38917-62-3 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2,3-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h3-5H2,1-2H3 |
Clave InChI |
AIKNQWWUQFXNAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2CCCC2=N1)C |
melting_point |
25 - 27 °C |
Descripción física |
Solid low melting solid with a roasted nut odou |
Solubilidad |
slightly soluble in water; soluble in oils, organic solvents very soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


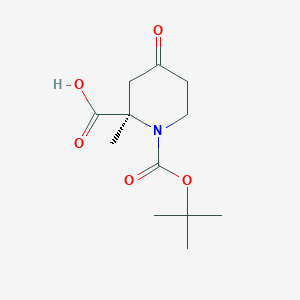
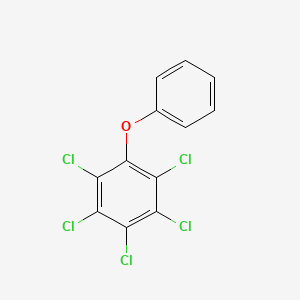
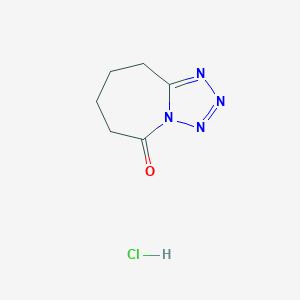
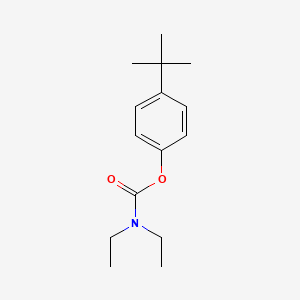
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
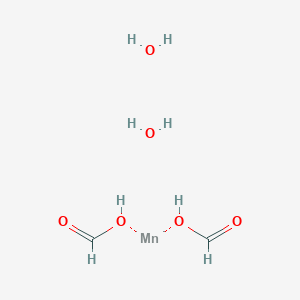
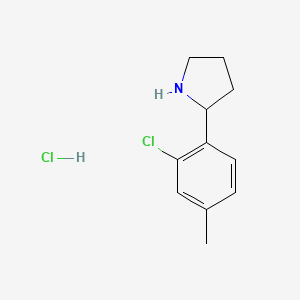
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)

![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
